Cas no 71310-16-2 (cyclopent[2,3]azirino[2,1-b]thiazol-7(4ah)-one,2,3-dihydro-4a-methyl-)
![cyclopent[2,3]azirino[2,1-b]thiazol-7(4ah)-one,2,3-dihydro-4a-methyl- structure](https://nl.kuujia.com/scimg/cas/71310-16-2x500.png)
71310-16-2 structure
Productnaam:cyclopent[2,3]azirino[2,1-b]thiazol-7(4ah)-one,2,3-dihydro-4a-methyl-
cyclopent[2,3]azirino[2,1-b]thiazol-7(4ah)-one,2,3-dihydro-4a-methyl- Chemische en fysische eigenschappen
Naam en identificatie
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- cyclopent[2,3]azirino[2,1-b]thiazol-7(4ah)-one,2,3-dihydro-4a-methyl-
- Cyclopent(2,3)azirino(2,1-b)thiazol-7(4aH)-one, 2,3-dihydro-4a-methyl-
- 4a-Methyl-2,3-dihydrocyclopenta[2,3]azireno[2,1-b][1,3]thiazol-7(4aH)-one
- 71310-16-2
- DTXSID70991613
-
- Inchi: InChI=1S/C8H9NOS/c1-7-3-2-6(10)8(7)9(7)4-5-11-8/h2-3H,4-5H2,1H3
- InChI-sleutel: NKTPPTSUJDRSHN-UHFFFAOYSA-N
- LACHT: CC12C=CC(=O)C13N2CCS3
Berekende eigenschappen
- Exacte massa: 167.04057
- Monoisotopische massa: 167.040485
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 288
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 45.4
- XLogP3: 0.6
Experimentele eigenschappen
- Dichtheid: 1.43
- Kookpunt: 314.7°C at 760 mmHg
- Vlampunt: 144.2°C
- Brekindex: 1.696
- PSA: 20.08
cyclopent[2,3]azirino[2,1-b]thiazol-7(4ah)-one,2,3-dihydro-4a-methyl- Gerelateerde literatuur
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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